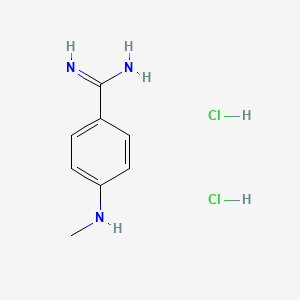

4-(Methylamino)benzene-1-carboximidamide dihydrochloride

Beschreibung

4-(Methylamino)benzene-1-carboximidamide dihydrochloride is a substituted benzene derivative featuring a methylamino group (–NHCH₃) at the para position and a carboximidamide (–C(=NH)NH₂) group, with two hydrochloride counterions. This compound is structurally related to amidine derivatives, which are known for their pharmacological and synthetic utility.

Eigenschaften

IUPAC Name |

4-(methylamino)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-11-7-4-2-6(3-5-7)8(9)10;;/h2-5,11H,1H3,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXICAAXZJYWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)benzene-1-carboximidamide dihydrochloride typically involves the reaction of 4-nitrobenzene-1-carboximidamide with methylamine under specific conditions. The reaction is carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)benzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and nitro compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 4-(Methylamino)benzene-1-carboximidamide dihydrochloride as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains, showing significant activity against multidrug-resistant organisms. For instance, derivatives of this compound have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5–1.0 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Case Study: FtsZ Inhibition

A notable application of this compound is its role as an inhibitor of the FtsZ protein, which is crucial for bacterial cell division. Compounds structurally related to this compound have been shown to disrupt the assembly dynamics of FtsZ, leading to effective inhibition of bacterial growth in vitro and in vivo models .

Biochemical Applications

Organic Buffer in Biochemistry

This compound serves as an organic buffer in various biochemical assays. Its pKa values make it suitable for maintaining stable pH conditions during enzymatic reactions, which is critical for accurate experimental results .

Table 1: Buffering Capacity Comparison

| Compound | pKa | Application |

|---|---|---|

| 4-(Methylamino)benzene-1-carboximidamide | 9.5 | Organic buffer |

| HEPES | 7.5 | Biological assays |

| Tris | 8.1 | Molecular biology applications |

Food and Cosmetic Industry

Inhibition of Advanced Glycation End Products (AGEs)

The compound has been explored for its potential use in food and cosmetic formulations as a Maillard reaction inhibitor. This application is particularly relevant in preventing the formation of advanced glycation end products, which are implicated in various age-related diseases and skin aging .

Case Study: Functional Foods

In a study investigating the effects of various guanidine derivatives on protein-based foods, it was found that this compound effectively reduced the formation of AGEs during cooking processes, thus enhancing the nutritional quality and safety of food products .

Wirkmechanismus

The mechanism of action of 4-(Methylamino)benzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between 4-(methylamino)benzene-1-carboximidamide dihydrochloride and its analogs:

Key Structural and Functional Insights:

Substituent Effects on Solubility: The methylamino group (–NHCH₃) in the target compound likely enhances water solubility compared to hydrophobic substituents like cyclohexyloxy or benzyloxy . The 4-hydroxypiperidinyl group in introduces hydrogen-bonding capacity, improving solubility in polar solvents.

Reactivity and Stability :

- Bromine substituents (e.g., in ) enable Suzuki-Miyaura cross-coupling, whereas amidine groups (–C(=NH)NH₂) are nucleophilic and participate in condensation reactions.

- Stability studies in for benzimidazole analogs suggest that substituents like –NHCH₃ may require nitrogen-protected storage to prevent oxidation.

Pharmacological Potential: Amidines are known protease inhibitors; the methylamino group in the target compound could modulate selectivity for enzyme targets compared to benzyloxy or bromo analogs .

Research Findings and Industrial Relevance

- Synthetic Optimization : Evidence from highlights that substituent choice impacts reaction yields and purity. For example, replacing acetone with ethyl acetate in crystallization improved impurity removal in N-benzylacetimidamide hydrochloride synthesis. Similar strategies could apply to the target compound.

- Safety and Handling: Bromomethyl derivatives (e.g., ) require stringent safety protocols due to toxicity risks, whereas methylamino groups are generally less hazardous.

- Crystallography : SHELX programs are widely used for structural validation of amidine derivatives, ensuring accurate determination of hydrogen-bonding networks critical for drug design.

Biologische Aktivität

4-(Methylamino)benzene-1-carboximidamide dihydrochloride, also known as a derivative of the amidine class of compounds, has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated toxicity.

- Molecular Formula : C8H11Cl2N5

- Molecular Weight : 232.11 g/mol

- CAS Number : 77812-86-3

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound is believed to modulate signaling pathways that are crucial for cellular function. Its structure allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential use in treating infections .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound exhibited IC50 values ranging from 10 µM to 20 µM, indicating significant potency .

- Pharmacological Effects : The compound has been investigated for its role in inhibiting phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. Specifically, it may exhibit selective inhibition of PDE4, which is linked to neuropsychological conditions such as depression and anxiety .

Case Studies

- Anticancer Activity :

- Neuropharmacological Effects :

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.